molecular formula C15H21NO5S B3233563 [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid CAS No. 1353946-35-6

[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid

Cat. No.: B3233563
CAS No.: 1353946-35-6
M. Wt: 327.4 g/mol
InChI Key: PLDWMHYCOWQGCO-UHFFFAOYSA-N
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Description

[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid is a cyclohexane derivative featuring a toluenesulfonyloxy (tosyloxy) group, an amino group, and an acetic acid moiety. The compound is structurally characterized by a cyclohexyl ring substituted with a tosyloxy group at the 4-position, linked to an amino-acetic acid side chain. It has been commercially available as a 95% pure product (CAS: 865157-15-9) but is currently listed as discontinued by suppliers such as CymitQuimica and AK Scientific .

Properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyloxycyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-11-2-8-14(9-3-11)22(19,20)21-13-6-4-12(5-7-13)16-10-15(17)18/h2-3,8-9,12-13,16H,4-7,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDWMHYCOWQGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197009
Record name Glycine, N-[4-[[(4-methylphenyl)sulfonyl]oxy]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353946-35-6
Record name Glycine, N-[4-[[(4-methylphenyl)sulfonyl]oxy]cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353946-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[4-[[(4-methylphenyl)sulfonyl]oxy]cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrogen chloride produced during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyloxy group can participate in hydrogen bonding and electrostatic interactions, while the cyclohexylamino-acetic acid backbone provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, physicochemical properties, and inferred applications of [4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid and related compounds:

Compound Name Key Functional Groups Structural Features Physicochemical Properties Inferred Applications
This compound Sulfonate ester, amino, acetic acid Cyclohexyl core with tosyloxy and amino-acetic acid substituents Moderate solubility in polar aprotic solvents Synthetic intermediate (e.g., nucleophilic substitution reactions)
[4-(Toluene-4-sulfonyloxy)-piperidin-1-yl]-acetic acid Sulfonate ester, piperidine, acetic acid Piperidine ring substituted with tosyloxy and acetic acid Enhanced conformational flexibility Medicinal chemistry (piperidine motifs are common in drug design)
trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride Amino, hydrochloride salt, acetic acid trans-4-aminocyclohexyl group with acetic acid; hydrochloride salt form High water solubility due to ionic nature Pharmaceutical intermediate (e.g., peptide synthesis)
(1R,4R)-[4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic acid Acetylated amino, chiral centers, acetic acid Stereochemically defined (R,R) cyclohexane with acetyl-methyl-amino and acetic acid Potential stability in biological systems Prodrug development or metabolic studies
[4-[(Z)-(5-Acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)(cyclohexylamino)methyl]phenoxy]-acetic acid methyl ester Indolylidene, cyclohexylamino, ester Bulky indole-derived substituent with ester linkage Lipophilic due to aromatic and ester groups Biological targeting (e.g., kinase inhibitors)
4-(Toluene-4-sulfonylamino)-cyclohexanecarboxylic acid Sulfonamide, carboxylic acid Cyclohexane with sulfonamide and carboxylic acid substituents High stability; potential hydrogen-bonding capacity Enzyme inhibition studies (sulfonamides are protease inhibitors)

Detailed Comparative Analysis

Sulfonate Esters vs. Sulfonamides
  • Target Compound: The tosyloxy group in this compound is a reactive leaving group, making it suitable for substitution reactions. However, sulfonate esters are prone to hydrolysis under basic or aqueous conditions, limiting their stability .
Cyclohexyl vs. Piperidine Derivatives
  • Target Compound: The cyclohexylamino group provides a rigid, non-aromatic scaffold, which may influence steric interactions in synthetic pathways.
  • [4-(Toluene-4-sulfonyloxy)-piperidin-1-yl]-acetic Acid : The piperidine ring introduces a nitrogen atom within the ring, increasing basicity and conformational flexibility. This structural feature is advantageous in medicinal chemistry, where piperidine is a common motif in bioactive molecules .
Amino-Acetic Acid Derivatives
  • trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: The hydrochloride salt form enhances water solubility, making it suitable for aqueous-phase reactions or biological assays. The trans-configuration of the amino group may optimize spatial interactions in molecular recognition .
  • (1R,4R)-[4-(Acetyl-methyl-amino)-cyclohexylamino]-acetic Acid: Acetylation of the amino group reduces polarity and may improve membrane permeability, suggesting utility in prodrug strategies .
Complex Hybrid Structures
  • The ester group may serve as a hydrolyzable prodrug linker .

Research and Commercial Status

  • Analog Availability: Compounds like trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride remain available, highlighting their broader applicability in pharmaceutical research .

Biological Activity

Overview

[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid is a synthetic compound that has garnered interest in biological research due to its potential therapeutic applications. This compound features a cyclohexylamine moiety and a sulfonate group, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the sulfonate group enhances solubility and may improve binding affinity to specific targets. The cyclohexylamine structure provides steric bulk that can influence the compound's pharmacokinetics and dynamics.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Cytotoxicity : Initial findings indicate that this compound could exhibit cytotoxic effects on certain cancer cell lines, warranting further exploration in oncology .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of sulfonated compounds, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
  • In vitro Anti-inflammatory Study : In a controlled laboratory setting, the compound was tested for its ability to inhibit nitric oxide production in macrophage cell lines stimulated with lipopolysaccharides. The results indicated a dose-dependent reduction in nitric oxide levels, supporting its anti-inflammatory potential.
  • Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects at varying concentrations, particularly against breast cancer cells. The mechanism appears to involve apoptosis induction.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acidPiperidine ring, acetic acid moietyAntimicrobial, anti-inflammatory
[1-Benzyl-piperidin-3-yl]-cyclopropyl-amino-acetic acidBenzyl and cyclopropyl groupsNeurotransmitter receptor modulation

The comparison highlights the unique structural features of this compound that may confer distinct biological activities compared to structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid
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[4-(Toluene-4-sulfonyloxy)-cyclohexylamino]-acetic acid

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